Gas-Phase Elimination Kinetics: Methyl 3-Chloropropionate Exhibits Higher Activation Barrier than Longer-Chain Analogs
In a direct head-to-head comparison, the gas-phase elimination kinetics of methyl 3-chloropropionate were measured against methyl 4-chlorobutyrate and methyl 5-chlorovalerate. The target compound requires a significantly higher activation energy (Ea = 231.5 kJ/mol) compared to the longer-chain analogs (≈221.5 kJ/mol) [1]. This indicates that methyl 3-chloropropionate is thermally more robust and less prone to spontaneous elimination under the same thermal conditions. The pre-exponential factor (log A) is also distinct at 13.22, suggesting a different transition state geometry due to neighboring group participation by the carbonyl oxygen [1].
| Evidence Dimension | Gas-Phase Elimination Activation Energy (Ea) |
|---|---|
| Target Compound Data | log k1(s⁻¹) = (13.22 ± 0.07) - (231.5 ± 1.0) kJ/mol / 2.303RT |
| Comparator Or Baseline | Methyl 4-chlorobutyrate: log k1 = (13.31 ± 0.25) - (221.5 ± 3.4) kJ/mol / 2.303RT; Methyl 5-chlorovalerate: log k1 = (13.12 ± 0.25) - (221.7 ± 3.2) kJ/mol / 2.303RT |
| Quantified Difference | Ea for methyl 3-chloropropionate is ~10 kJ/mol higher than for methyl 4-chlorobutyrate and methyl 5-chlorovalerate. |
| Conditions | Static system, temperature range 410–490°C, pressure range 47–236 torr, seasoned vessels with free-radical inhibitor. |
Why This Matters
Higher thermal stability and distinct mechanistic pathway enable better control in high-temperature synthetic processes, reducing unwanted elimination byproducts.
- [1] Chuchani, G., et al. 'The kinetics and mechanisms of the gas-phase unimolecular eliminations of halogeno esters. Participation of the carbomethoxy group.' Abstract from slh.alljournals.cn. View Source
